molecular formula C16H16BrN3O2 B2394674 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448126-24-6

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2394674
CAS No.: 1448126-24-6
M. Wt: 362.227
InChI Key: UTOJCQRSTLLZON-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves the following steps:

    Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is reacted with a suitable base and an oxidizing agent to form the bromopyridine intermediate.

    Coupling with Piperidine: The bromopyridine intermediate is then coupled with piperidine under basic conditions to form the piperidin-1-yl derivative.

    Final Coupling with Pyridine: The piperidin-1-yl derivative is then coupled with pyridine-2-carboxylic acid or its derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyridine moiety.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the piperidine ring.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied as a potential inhibitor for various enzymes and receptors, particularly in the context of inflammatory diseases and cancer.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

    Chemical Biology: It serves as a tool compound to probe biochemical pathways and identify potential therapeutic targets.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Comparison with Similar Compounds

Similar Compounds

    (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s binding affinity and selectivity for its molecular targets, potentially leading to different biological activities and therapeutic applications.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-4-3-9-19-15(13)22-12-6-10-20(11-7-12)16(21)14-5-1-2-8-18-14/h1-5,8-9,12H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJCQRSTLLZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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